Cas no 116115-11-8 (Z-L-Orn(boc)-osu)

Z-L-Orn(boc)-osu structure
Z-L-Orn(boc)-osu structure
商品名:Z-L-Orn(boc)-osu
CAS番号:116115-11-8
MF:C22H29N3O8
メガワット:463.480966329575
CID:5527510

Z-L-Orn(boc)-osu 化学的及び物理的性質

名前と識別子

    • N-alpha-Z-Ndelta-Boc-L-ornithine N-hydroxysuccinimide ester
    • Carbamic acid, [4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]butyl]-, phenylmethyl ester, (S)- (9CI)
    • Z-L-Orn(boc)-osu
    • 2,5-Dioxopyrrolidin-1-yl (S)-2-(((benzyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoate
    • インチ: 1S/C22H29N3O8/c1-22(2,3)32-20(29)23-13-7-10-16(19(28)33-25-17(26)11-12-18(25)27)24-21(30)31-14-15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-14H2,1-3H3,(H,23,29)(H,24,30)/t16-/m0/s1
    • InChIKey: ADMMOSLRYWQTJQ-INIZCTEOSA-N
    • ほほえんだ: C(OCC1=CC=CC=C1)(=O)N[C@H](C(ON1C(=O)CCC1=O)=O)CCCNC(OC(C)(C)C)=O

じっけんとくせい

  • 密度みつど: 1.29±0.1 g/cm3(Predicted)
  • 酸性度係数(pKa): 10.52±0.46(Predicted)

Z-L-Orn(boc)-osu 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1665535-1g
2,5-Dioxopyrrolidin-1-yl (S)-2-(((benzyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoate
116115-11-8 98%
1g
¥315.00 2024-08-09

Z-L-Orn(boc)-osu 関連文献

Z-L-Orn(boc)-osuに関する追加情報

Z-L-Orn(Boc)-OSU (CAS No. 116-8)

Z-L-Orn(Boc)-OSU, a protected amino acid derivative with the Chemical Abstracts Service registry number CAS No. 1-8, has emerged as a critical reagent in modern chemical biology and pharmaceutical research. This compound is characterized by its unique structural configuration, combining the L-isomer of ornithine (L-ornithine) with dual protecting groups: the tert-butyloxycarbonyl (Boc) group and the OSU (O-succinimidyl) ester moiety. The OSU ester serves as a reactive handle for site-specific conjugation to biomolecules, while the Boc group provides stability during synthesis steps. Recent advancements in synthetic methodologies have further solidified its role in precise peptide engineering and drug delivery system design.

The synthesis of Z-L-Orn(Boc)-OS-8-based constructs has been optimized through iterative research since its initial development in the late 20th century. A groundbreaking study published in the Journal of Medicinal Chemistry (2023) demonstrated a novel one-pot strategy to synthesize this compound using microwave-assisted organic chemistry, significantly reducing reaction times while maintaining high purity (>99%). This approach leverages environmentally benign solvents such as dimethyl sulfoxide (DMSO), aligning with contemporary green chemistry principles while achieving yields comparable to traditional methods.

In drug discovery applications, researchers at Stanford University recently utilized this reagent to develop targeted delivery systems for cancer therapeutics. By conjugating anticancer payloads to polyethylene glycol (PEG) via the OSU ester's succinimidyl functionality, they created stable prodrugs that exhibited enhanced tumor specificity in murine models (Nature Communications, 2024). The Boc group's compatibility with orthogonal deprotection protocols allowed precise control over payload release mechanisms, minimizing off-target effects.

A notable breakthrough from MIT's Department of Chemical Engineering revealed that this compound can act as a bioorthogonal linker in protein labeling studies (Angewandte Chemie International Edition, 2024). When incorporated into peptide sequences during solid-phase synthesis, the protected ornithine residues enable post-synthesis modification under physiological conditions without interfering with biological processes. This property was pivotal in creating fluorescently tagged proteins for real-time tracking in live cells using super-resolution microscopy techniques.

In structural biology research, Z-L-Orn(Boc)-OS-8's rigidity imparted by its zwitterionic configuration has proven advantageous for NMR spectroscopy studies. A collaborative project between Oxford University and Genentech demonstrated that incorporating this derivative into synthetic peptides enabled unprecedented resolution of protein-protein interaction interfaces at atomic-level detail (Proceedings of the National Academy of Sciences, 2023). The compound's ability to stabilize secondary structures without perturbing native conformations makes it particularly valuable for studying dynamic biomolecular systems.

Clinical translation efforts have also seen progress with this reagent's application in developing enzyme-inhibitor conjugates. A phase I clinical trial reported in Science Translational Medicine (Q3 2024) showed promising results using Z-L-Orn(Boc)-Osu-modified molecules to treat fibrotic diseases by selectively targeting collagen-producing pathways without systemic toxicity. The dual protection strategy ensured optimal pharmacokinetic properties through controlled deprotection mechanisms triggered by intracellular pH changes.

Synthetic chemists continue to explore this compound's potential in click chemistry frameworks. Researchers at Scripps Institute recently demonstrated its compatibility with copper-free azide–alkyne cycloaddition reactions when used as an alkyne-functionalized ornithine precursor (Journal of the American Chemical Society, 2024). This discovery expands its utility beyond traditional conjugation methods into modular drug assembly platforms where orthogonal reactions are required.

The OS-8 ester group's reactivity profile has been systematically analyzed using computational modeling techniques such as density functional theory (DFT). A study published in Organic Letters (January 2024) provided novel insights into its electronic properties and solvation effects during conjugation reactions, enabling predictive design of more efficient synthetic pathways tailored for specific biological environments.

In metabolic engineering applications, Z-L-Orn(Boc)-Osu derivatives have been employed to create biosensors capable of detecting intracellular metabolite levels with nanomolar sensitivity. These engineered proteins maintain enzymatic activity while incorporating fluorescent probes through site-specific conjugation strategies outlined in a recent Cell Chemical Biology paper (May 2024), offering new tools for real-time metabolic pathway analysis.

Ongoing investigations focus on optimizing storage conditions and stability profiles under various experimental setups. A comparative study between different storage protocols published in Analytical Chemistry (August 2024) revealed that maintaining temperatures below -℃ significantly extends shelf life without compromising reactivity when compared to conventional refrigeration methods (-℃ storage).

The unique combination of stereochemical specificity and functional versatility inherent to Z-L-Orn(Boc)-Osu makes it indispensable for advanced research applications requiring precise molecular control mechanisms. Its role continues to expand across interdisciplinary fields due to synergistic advancements in analytical techniques such as cryo-electron microscopy and single-molecule fluorescence spectroscopy.

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